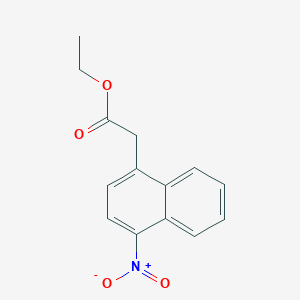

Ethyl 2-(4-Nitro-1-naphthyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-Nitro-1-naphthyl)acetate is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 . The IUPAC name for this compound is ethyl 2-(4-nitronaphthalen-1-yl)acetate .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative, has been described by one-pot three-component reaction of 2-naphthol, aromatic aldehydes, and 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)CC1=C2C=CC=CC2=C(N+[O-])C=C1 .Scientific Research Applications

Synthesis and Polymerization

- Polymer Synthesis : One study described the synthesis of poly [3-(1-naphthylthiophene)] through the coupling reaction of a 1-naphthyl Grignard reagent, indicating a methodology for creating polythiophene derivatives potentially involving Ethyl 2-(4-Nitro-1-naphthyl)acetate or similar compounds (Dogbéavou et al., 1997).

Chemosensors

- Fluorescent Chemosensors : Research developed a fluorescent chemosensor based on 1,8-naphthyridine for selective detection of Ni(2+)/Cu(2+) ions, showcasing the utility of naphthalene derivatives in creating sensitive detection tools for metal ions in aqueous solutions (Li et al., 2012).

Environmental Monitoring

- Nitrite Detection in Wastewater : A study on 4-nitro-1-naphthylamine ligand functionalized porous material for NO2− monitoring and removal from water samples highlights the environmental application of naphthalene derivatives in detecting and adsorbing toxic substances from contaminated water (Awual et al., 2019).

Catalysis

- Polymerization Catalysis : Investigations into the polymerization of ethylene using Ni(II) catalysts derived from bulky anilinotropone ligands, which include aryl derivatives with 1-naphthyl groups, underscore the role of naphthalene derivatives in catalyzing the synthesis of polymers (Jenkins & Brookhart, 2004).

Future Directions

While specific future directions for Ethyl 2-(4-Nitro-1-naphthyl)acetate are not explicitly stated in the available literature, the compound’s potential for use in the synthesis of diverse heterocyclic compounds suggests it could have applications in various fields, including medicinal chemistry, material science, dyes and pigment science, and agrochemistry .

Properties

IUPAC Name |

ethyl 2-(4-nitronaphthalen-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-19-14(16)9-10-7-8-13(15(17)18)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIOYYOOLMGUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2712963.png)

![methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate](/img/structure/B2712965.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2712973.png)

![1-(2-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2712975.png)